Sodium (N-(Boc)-2-indolyl)dimethylsilanolate
Overview
Description
“Sodium (N-(Boc)-2-indolyl)dimethylsilanolate” is a chemical compound that involves a sodium ion, an indole group, and a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis and can be added to amines under aqueous conditions .
Synthesis Analysis
The synthesis of compounds involving the Boc group, such as “Sodium (N-(Boc)-2-indolyl)dimethylsilanolate”, typically involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . A study has reported a method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .
Molecular Structure Analysis
The molecular structure of “Sodium (N-(Boc)-2-indolyl)dimethylsilanolate” would involve a sodium ion, an indole group, and a Boc group. The Boc group is stable towards most nucleophiles and bases . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.
Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . A study has reported a method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .
Scientific Research Applications
Cross-Coupling Reactions in Organic Synthesis Sodium (N-(Boc)-2-indolyl)dimethylsilanolate plays a key role in cross-coupling reactions, particularly in the palladium-catalyzed coupling of 2-indolylsilanols with substituted aryl halides. This process is significant for creating complex organic molecules, where sodium tert-butoxide is used as an activator, highlighting the compound's utility in organic synthesis (Denmark & Baird, 2004).
T-butoxycarbonylation of Amines The compound has been utilized in the t-butoxycarbonylation of amines, a process critical in protecting amine functionalities during synthetic procedures. This application demonstrates its relevance in modifying amino acids and peptides for further chemical transformations (Guibe-jampel & Wakselman, 1971).
Innovative Reducing Agent Sodium (N-(Boc)-2-indolyl)dimethylsilanolate is notable for its role in reduction reactions. As a reducing agent, it's used in a wide range of chemical processes, including the reduction of indoles and quinolines, showcasing its versatility in various chemical transformations (Gribble, 1999).
Electrochemical Applications The compound's utility extends to electrochemical applications. It's involved in the synthesis of organoborohydride compounds, which are analyzed using electrochemical methods. This highlights its significance in understanding and developing new materials for various technological applications (Cardoso et al., 2017).
Sensitivity in MRI Techniques Sodium (N-(Boc)-2-indolyl)dimethylsilanolate contributes to the sensitivity of MRI techniques. It's involved in enhancing the detection of proteoglycan depletion in cartilage, demonstrating its importance in medical imaging and potentially aiding in the diagnosis of osteoarthritis (Borthakur et al., 2000).
Future Directions
The future directions for research on “Sodium (N-(Boc)-2-indolyl)dimethylsilanolate” could involve further investigation of its synthesis, properties, and potential applications. Sodium-ion batteries are emerging as a viable alternative to lithium-ion battery technology, as their raw materials are economical, geographically abundant, and less toxic . Therefore, compounds involving sodium ions, such as “Sodium (N-(Boc)-2-indolyl)dimethylsilanolate”, could potentially have applications in this area.
properties
IUPAC Name |
sodium;tert-butyl 2-[dimethyl(oxido)silyl]indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20NO3Si.Na/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18;/h6-10H,1-5H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCYALUOJYEPKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20NNaO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722879 | |
Record name | Sodium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](dimethyl)silanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (N-(Boc)-2-indolyl)dimethylsilanolate | |
CAS RN |
879904-86-6 | |
Record name | Sodium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](dimethyl)silanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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